molecular formula C19H10I4O5S B1216900 Iodophenol blue CAS No. 4430-24-4

Iodophenol blue

Cat. No. B1216900
CAS RN: 4430-24-4
M. Wt: 858 g/mol
InChI Key: RXNYILISXGUYFG-UHFFFAOYSA-N
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Description

Iodophenol Blue is a chemical compound known for its application in various analytical and detection methods, particularly in enhancing chemiluminescence in certain reactions. It plays a significant role in the detection of hydrogen peroxide and glucose, leveraging its ability to react with hydrogen peroxide and oxygen to produce oxidizing radical species. These radicals further react with luminol anion to generate an enhanced chemiluminescence, making Iodophenol Blue a valuable tool in analytical chemistry (Yu et al., 2016).

Synthesis Analysis

The synthesis of compounds related to Iodophenol Blue often involves reactions of o-iodophenols with other chemical entities. For instance, the synthesis of carbazoles and dibenzofurans from o-iodophenols through cross-coupling with silylaryl triflates and subsequent cyclization under palladium catalysis is a notable method. This process demonstrates the reactivity and versatility of o-iodophenol compounds in synthetic chemistry, providing a pathway to a variety of structurally complex and functionally diverse molecules (Liu & Larock, 2007).

Molecular Structure Analysis

The molecular structure of Iodophenol Blue derivatives plays a crucial role in their chemical behavior and properties. For example, the structure and spectroscopic properties of Phenol Blue, a related compound, have been extensively studied. These studies provide insights into the zwitterionic and quinoneimine forms of the molecule, contributing to our understanding of the molecular structure and behavior of Iodophenol Blue derivatives (Morley & Fitton, 1999).

Chemical Reactions and Properties

Iodophenol Blue's ability to enhance chemiluminescence in the luminol-H2O2 system highlights its unique chemical reactions and properties. This enhancement is attributed to the generation of oxidizing radical species, which interact with luminol to produce an observable chemiluminescence. This property is particularly exploited in the sensitive detection of hydrogen peroxide and glucose, showcasing the compound's utility in analytical applications (Yu et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of Iodophenol Blue were not identified, the analysis of related compounds provides some context. For instance, the physical properties of Phenol Blue, such as solubility and spectroscopic behavior, offer a parallel understanding of what might be expected from Iodophenol Blue. These properties are crucial for applications in analytical chemistry, where solubility and spectral characteristics determine the compound's suitability for various detection and analysis methods (Morley & Fitton, 1999).

Chemical Properties Analysis

The chemical properties of Iodophenol Blue, particularly its reactivity with hydrogen peroxide and its role in generating chemiluminescence, are central to its applications in analytical chemistry. The compound's interaction with radical species and its catalytic activity in enhancing luminol chemiluminescence are key aspects of its chemical behavior. These properties enable the sensitive detection of analytes such as glucose and hydrogen peroxide, underscoring the compound's utility in biochemical assays and diagnostic applications (Yu et al., 2016).

Scientific Research Applications

Application in Organic Semiconductors:

  • Comprehensive and Detailed Summary of the Application: Thiophene-based molecules, which include Iodophenol blue, play a prominent role in the advancement of organic semiconductors .
  • Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Summary of the Results or Outcomes Obtained: The use of thiophene-based molecules in these applications has led to significant advancements in the field of organic semiconductors .

Application in Pharmaceutical Industry:

  • Comprehensive and Detailed Summary of the Application: Thiophene-based analogs, including Iodophenol blue, have been used by medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the synthesis of new drugs .
  • Summary of the Results or Outcomes Obtained: The use of thiophene-based molecules in these applications has led to the development of new drugs with various biological effects .

Application in OLEDs:

  • Comprehensive and Detailed Summary of the Application: Iodophenol blue, as a thiophene-based molecule, has been used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the fabrication of OLEDs .
  • Summary of the Results or Outcomes Obtained: The use of thiophene-based molecules in these applications has led to significant advancements in the field of OLEDs .

Application in Biosensors:

  • Comprehensive and Detailed Summary of the Application: Iodophenol blue-enhanced luminol chemiluminescence has been used in environmental monitoring as biosensors .
  • Methods of Application or Experimental Procedures: The exact methods and procedures can vary greatly depending on the specific context and objectives of the research. Generally, these compounds are used in the fabrication of biosensors .
  • Summary of the Results or Outcomes Obtained: The use of Iodophenol blue in these applications has led to the development of highly sensitive and selective biosensors .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Iodophenol Blue . It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place with the container tightly closed .

Future Directions

The future directions for Iodophenol Blue are not explicitly mentioned in the literature .

properties

IUPAC Name

4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNYILISXGUYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10I4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196115
Record name Iodophenol blue
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodophenol blue

CAS RN

4430-24-4
Record name Iodophenol blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-24-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodophenol blue
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Record name Iodophenol blue
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792
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Record name Iodophenol blue
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Record name 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide
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Record name IODOPHENOL BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
D Yu, P Wang, Y Zhao, A Fan - Talanta, 2016 - Elsevier
… In this study, we found that iodophenol blue can enhance the weak chemiluminescence (CL… the iodophenol blue-enhanced luminol–H 2 O 2 system, we speculated that iodophenol blue …
Number of citations: 57 www.sciencedirect.com
A Graffi - Zeitschrift fur Experimentelle Chirurgie, 1981 - europepmc.org
1. A selective late dye concentration dependent on the time is described for 3 triphenylmethane dyes namely bromphenol blue, bromcresol green and iodophenol blue after intravenous …
Number of citations: 1 europepmc.org
WC Johnson, AHA Abbott, WC Wake, ME Dalziel… - Analyst, 1949 - pubs.rsc.org
… of chlorophenol blue, bromophenol blue, iodophenol blue, tetrabromophenolphthalein, … Qualitative observations are recorded for iodophenol blue, chlorophenol blue, …
Number of citations: 1 pubs.rsc.org
MV King, BS Magdoff, MB Adelman… - Acta Crystallographica, 1956 - scripts.iucr.org
… Two of these forms (I and VII) are complexes with nickel, and one (VI) is a com- plex with a dye, iodophenol blue. Methods of preparing each of the polymorphs are given. The observed …
Number of citations: 85 scripts.iucr.org
RP Pantaler, TI Ivkova - Zh. Anal. Khim.;(USSR), 1977 - osti.gov
… Iodophenol red and iodophenol blue were the basic products of the process. The shares of all the three components have been estimated spectrophotometrically for different iodide …
Number of citations: 2 www.osti.gov
BS Magdoff, FHC Crick - Acta Crystallographica, 1955 - scripts.iucr.org
… Crystals of the protein rlbonuclease grown in the presence of iodophenol blue have a new unit cell, space group C2. The Patterson projection shows that it is closely related to the …
Number of citations: 11 scripts.iucr.org
MM Davis, PJ Schuhmann, ME Lovelace - J. Res. Natl. Bur. Stand, 1948 - nvlpubs.nist.gov
… Iodophenol Blue Transmittancy curves for the reaction of approximately 5 X 10-5-M iodophenol blue with diethylamine and triethylamine, not reproduced in this paper, showed the same …
Number of citations: 22 nvlpubs.nist.gov
NR Kuzel - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
An automated method for the analysis of tertiary amines has been developed using a basic automatic analyzer arrangement. The method is based on a modification of the familiar dye …
Number of citations: 23 onlinelibrary.wiley.com
SD Archer, KM Posman, J DeStefano… - Frontiers in Marine …, 2019 - frontiersin.org
… An alternative spectrophotometric assay involving the conversion of phenol red (phenolsulfonphthalein) to bromophenol blue or iodophenol blue has been used extensively to study …
Number of citations: 10 www.frontiersin.org
JL Devalia, D Grady, Y Harmanyeri… - Journal of clinical …, 1989 - jcp.bmj.com
… N pharyngis was identified according to colonial morphology, Gram stain, ability to oxidise tetramethyl p-phenylenediamine to iodophenol blue and ability to ferment glucose, maltose …
Number of citations: 56 jcp.bmj.com

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